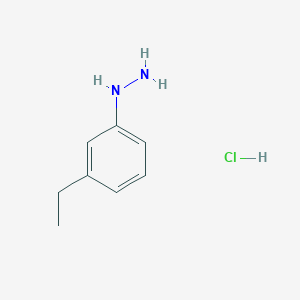

(3-Ethylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (3-Ethylphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethylphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJSWCNKBBQJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512428 | |

| Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-49-4 | |

| Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Ethylphenyl)hydrazine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (3-Ethylphenyl)hydrazine Hydrochloride

This guide provides a comprehensive technical overview of (3-Ethylphenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on mechanistic understanding and practical laboratory insights.

Core Chemical Identity and Physicochemical Properties

(3-Ethylphenyl)hydrazine hydrochloride is the hydrochloride salt of 3-ethylphenylhydrazine. The salt form enhances stability and simplifies handling compared to the free base, making it a common reagent in laboratory settings. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60481-49-4 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂ · HCl | [1][2][3] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to off-white crystalline solid (expected) | [4] |

| Melting Point | Data for the 3-ethyl isomer is not readily available. The analogous 2-ethyl isomer melts at 178 °C with decomposition. | [][6] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | [6] |

| InChI Key | JWJSWCNKBBQJMP-UHFFFAOYSA-N | [7] |

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing aryl hydrazines is through the diazotization of an aniline precursor, followed by a controlled reduction of the resulting diazonium salt. This two-step, one-pot process is a cornerstone of aromatic chemistry.

Mechanistic Rationale

The synthesis begins with the diazotization of 3-ethylaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose, leading to side products and reduced yield.

Following diazotization, the diazonium salt is reduced to the corresponding hydrazine. While various reducing agents can be used, such as sodium sulfite or tin(II) chloride (SnCl₂), the latter is often preferred for its efficiency and reliability in laboratory-scale preparations. The reduction must also be carefully temperature-controlled to prevent over-reduction or decomposition.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of (3-Ethylphenyl)hydrazine HCl.

Detailed Experimental Protocol

This protocol is adapted from a validated synthesis of the analogous 2-ethyl isomer and is expected to provide high yield and purity.

-

Step 1: Diazonium Salt Formation

-

Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.

-

Charge the flask with concentrated hydrochloric acid (2.5 mL per gram of aniline) and water (1.1 mL per gram of aniline). Cool the solution to 0 °C with vigorous stirring.

-

Slowly add 3-ethylaniline (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. A thick white suspension of the aniline hydrochloride salt will form.

-

Prepare a solution of sodium nitrite (1.05 eq) in water (1.1 mL per gram of NaNO₂).

-

Add the sodium nitrite solution dropwise to the aniline suspension over ~1.5 hours, maintaining the internal temperature between 0–5 °C. The formation of the diazonium salt results in a clearer, yellowish solution. Self-Validation: A spot test with starch-iodide paper should turn black, indicating a slight excess of nitrous acid and complete diazotization.

-

-

Step 2: Reduction

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.3 eq) in concentrated hydrochloric acid (2.5 mL per gram of SnCl₂). Cool this solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution over ~2-3 hours. The key is to maintain the internal temperature below 10 °C to control the reaction rate.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it stand at room temperature overnight (~15 hours). The product will precipitate as a crystalline solid.

-

-

Step 3: Isolation and Purification

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.

-

For purification, transfer the crude solid to a flask and add a minimal amount of boiling water to dissolve it. Activated carbon can be added to decolorize the solution if necessary.

-

Hot filter the solution through Celite to remove impurities.

-

Add concentrated hydrochloric acid (0.2 mL per mL of water used) to the hot filtrate and cool the solution in an ice bath for at least 1 hour to induce crystallization.

-

Collect the purified, crystalline plates by vacuum filtration and dry them in a vacuum oven over a desiccant like P₂O₅. Self-Validation: The final product should be a crystalline solid with a sharp melting point (near 178 °C, by analogy) and a clean NMR spectrum.

-

Spectroscopic Profile (Predicted)

While experimental spectra for this specific isomer are not widely published, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.0-7.4 ppm. The meta-substitution will result in four distinct signals.

-

Ethyl Group (5H): A quartet at ~δ 2.6 ppm (–CH₂–) coupled to a triplet at ~δ 1.2 ppm (–CH₃–).

-

Hydrazine Protons (–NHNH₂): These protons are exchangeable and may appear as broad signals. In the hydrochloride salt form, they are often observed as a broad singlet above δ 10.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Expect six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the hydrazine group (C1) will be the most downfield, followed by the carbon attached to the ethyl group (C3).

-

Ethyl Group (2C): Two signals in the aliphatic region, ~δ 29 ppm (–CH₂–) and ~δ 15 ppm (–CH₃–).

-

-

IR Spectroscopy:

-

N-H Stretching: Broad absorption bands in the 2600-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₂NH₂⁺).

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

-

Chemical Reactivity and Mechanistic Insights: The Fischer Indole Synthesis

The primary utility of (3-Ethylphenyl)hydrazine hydrochloride in drug development lies in its role as a key precursor for the Fischer indole synthesis . This powerful reaction allows for the construction of the indole heterocyclic core, a privileged scaffold in medicinal chemistry.

The Fischer Indole Synthesis Mechanism

The reaction condenses an aryl hydrazine with an aldehyde or ketone under acidic conditions to form an indole. The use of the hydrochloride salt is advantageous as the acid required to catalyze the reaction is already present.

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3-ethylphenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form a hydrazone. This is a reversible dehydration reaction.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.

-

[8][8]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement). This is the key bond-forming step, breaking a weak N-N bond and forming a stronger C-C bond, which drives the reaction forward.

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to rearomatize the six-membered ring. The terminal imine nitrogen then attacks the other imine carbon in an intramolecular cyclization, forming a five-membered ring aminal.

-

Ammonia Elimination: Under acidic conditions, one of the amino groups is protonated, turning it into a good leaving group. A molecule of ammonia (NH₃) is eliminated, and a final proton loss yields the stable, aromatic indole product.

Visualized Fischer Indole Mechanism

Caption: Key steps of the Fischer indole synthesis pathway.

Applications in Drug Development and Medicinal Chemistry

The indole nucleus is a structural motif found in numerous blockbuster drugs, including antimigraine agents (triptans), non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents. (3-Ethylphenyl)hydrazine hydrochloride serves as a critical building block for introducing a 6-ethylindole core into target molecules.

-

Scaffold Synthesis: Its primary application is the synthesis of 6-ethylindoles via the Fischer indole synthesis, which are intermediates for more complex pharmaceutical targets.

-

Structure-Activity Relationship (SAR) Studies: The ethyl group at the 3-position of the phenylhydrazine translates to the 6-position of the resulting indole. This allows medicinal chemists to probe the steric and electronic effects of an ethyl group at this specific position, which can be critical for optimizing a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.

-

Intermediate for Bioactive Molecules: Phenylhydrazines are versatile intermediates used in the synthesis of various heterocyclic systems beyond indoles, including pyrazoles and indazoles, which also have significant pharmacological relevance.

Safety, Handling, and Storage

Hydrazine derivatives are potent chemicals and must be handled with appropriate care. The hydrochloride salt is generally less volatile and hazardous than the free base, but strict safety protocols are mandatory.

-

Hazard Identification:

-

Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][9]

-

Irritation/Corrosion: Causes skin irritation and serious eye damage.[10]

-

Sensitization: May cause an allergic skin reaction.[10]

-

Long-Term Effects: Suspected of causing genetic defects and cancer (carcinogenicity is a known risk for the phenylhydrazine class).[2][10]

-

Environmental: Very toxic to aquatic life.[6]

-

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoid creating dust. Use careful weighing and transfer techniques.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, bases, and sources of ignition.[2]

-

Conclusion

(3-Ethylphenyl)hydrazine hydrochloride is a valuable and versatile chemical intermediate. Its primary significance stems from its role as a precursor in the Fischer indole synthesis, a robust and widely used method for creating the indole scaffold essential to many areas of drug discovery. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective use in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Retrieved February 15, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 60481-49-4 | (3-ethylphenyl)hydrazine hydrochloride. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved February 15, 2026, from [Link]

-

Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. CAS 60481-49-4 | (3-Ethyl-phenyl)-hydrazine hydrochloride - Synblock [synblock.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China 2-Ethylphenyl hydrazine hydrochlorideï¼CAS# 58711-02-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. echa.europa.eu [echa.europa.eu]

- 8. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Spectral Data of (3-Ethylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethylphenyl)hydrazine hydrochloride is an organic salt that belongs to the substituted phenylhydrazine family of compounds. Phenylhydrazines are pivotal reagents and intermediates in a multitude of synthetic organic reactions, most notably in the Fischer indole synthesis, which is a cornerstone for the preparation of a wide array of pharmaceutical agents and functional materials. The strategic placement of an ethyl group at the meta-position of the phenyl ring introduces specific steric and electronic properties that can be exploited to modulate the reactivity and physicochemical characteristics of the resulting products. This guide provides a comprehensive overview of the physical and spectral data for (3-Ethylphenyl)hydrazine hydrochloride, offering insights into its structural characterization and safe handling. While specific experimental data for this particular isomer is not extensively reported in peer-reviewed literature, this document compiles available information from supplier databases and provides expert analysis based on data from closely related analogs to offer a robust predictive characterization.

I. Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, reactivity, and formulation characteristics.

General Properties

(3-Ethylphenyl)hydrazine hydrochloride is expected to be a crystalline solid at room temperature, likely with a color ranging from white to pink or tan, a common characteristic of phenylhydrazine salts which can discolor upon exposure to air and light.

Data Summary

| Property | Value | Source/Comment |

| CAS Number | 60481-49-4 | [1] |

| Molecular Formula | C₈H₁₃ClN₂ | [2] |

| Molecular Weight | 172.66 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Based on related compounds |

| Melting Point | Data not available. For comparison, 2-ethylphenylhydrazine hydrochloride has a melting point of 178 °C (decomposes), and phenylhydrazine hydrochloride melts at 230-232 °C (decomposes). | [3][4][5] |

| Solubility | Expected to be soluble in water, ethanol, and other polar organic solvents. | Based on phenylhydrazine hydrochloride[3] |

II. Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3-Ethylphenyl)hydrazine hydrochloride.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of (3-Ethylphenyl)hydrazine hydrochloride is predicted to exhibit distinct signals corresponding to the ethyl and phenyl protons. The acidic protons of the hydrazinium ion may be broad and their chemical shift can be dependent on the solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (ethyl) | ~1.2 | Triplet | 3H | Coupled to the adjacent CH₂ group. |

| CH₂ (ethyl) | ~2.6 | Quartet | 2H | Coupled to the adjacent CH₃ group. |

| Aromatic CH | ~6.8-7.3 | Multiplet | 4H | The meta-substitution pattern will lead to a complex splitting pattern for the aromatic protons. |

| NH₃⁺ | Broad signal, variable | Singlet (broad) | 3H | The acidic protons of the hydrazinium cation are often broad and may exchange with residual water in the solvent. |

Note: Predicted chemical shifts are based on data from related substituted phenylhydrazines and general principles of NMR spectroscopy.[6][7][8][9]

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (ethyl) | ~15 | Typical chemical shift for a methyl group in an ethyl substituent on an aromatic ring. |

| CH₂ (ethyl) | ~29 | Typical chemical shift for a methylene group in an ethyl substituent on an aromatic ring. |

| Aromatic CH | ~115-130 | Chemical shifts of protonated aromatic carbons. |

| Aromatic C-N | ~148 | The carbon atom directly attached to the nitrogen is expected to be significantly deshielded. |

| Aromatic C-C₂H₅ | ~145 | The carbon atom bearing the ethyl group. |

Note: Predicted chemical shifts are based on data from related substituted phenylhydrazines and general principles of NMR spectroscopy.[6][7][8]

A detailed workflow for acquiring high-quality NMR data is crucial for accurate structural determination.

Caption: Workflow for NMR analysis of (3-Ethylphenyl)hydrazine hydrochloride.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

The IR spectrum of (3-Ethylphenyl)hydrazine hydrochloride is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium group, the C-H bonds of the aromatic ring and the ethyl group, and the C=C bonds of the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrazinium) | 3200-2800 | Strong, broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium to strong |

| N-H Bend (hydrazinium) | ~1600 | Medium |

| C-H Bend (out-of-plane, aromatic) | 900-675 | Strong |

Note: Predicted absorption bands are based on the IR spectrum of phenylhydrazine hydrochloride and general IR correlation tables.[10][11][12][13]

The thin solid film method is a straightforward and common technique for obtaining the IR spectrum of a solid compound.

Caption: Workflow for solid-state IR spectroscopy using the thin film method.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

In a typical electron ionization (EI) mass spectrum of (3-Ethylphenyl)hydrazine hydrochloride, the molecule is expected to fragment in a predictable manner. The molecular ion peak for the free base, (3-Ethylphenyl)hydrazine, would be observed.

| m/z Value | Ion | Comments |

| 136 | [C₈H₁₂N₂]⁺˙ | Molecular ion (M⁺˙) of the free base. |

| 121 | [C₇H₉N₂]⁺ | Loss of a methyl radical (•CH₃). |

| 107 | [C₈H₁₁]⁺ | Loss of a hydrazinyl radical (•NHNH₂). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the ethyl group. |

Note: Predicted fragmentation patterns are based on the known mass spectra of phenylhydrazine and general principles of mass spectrometry.[14][15][16][17][18][19]

The following outlines a general procedure for obtaining the mass spectrum of (3-Ethylphenyl)hydrazine hydrochloride.

Caption: General workflow for mass spectrometry analysis.

III. Safety Information

Substituted phenylhydrazines and their salts should be handled with care due to their potential toxicity.

-

Hazard Statements: Based on data for phenylhydrazine hydrochloride, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause cancer. It may also cause damage to organs through prolonged or repeated exposure.[20]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[20][21]

IV. Conclusion

This technical guide provides a detailed overview of the physical and spectral properties of (3-Ethylphenyl)hydrazine hydrochloride. While experimental data for this specific isomer is limited, the predictive data and analyses presented, based on closely related compounds, offer a valuable resource for researchers in the fields of synthetic chemistry and drug development. The provided experimental protocols serve as a practical guide for the characterization of this and similar compounds. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

V. References

-

Sigma-Aldrich. Phenylhydrazine hydrochloride Safety Data Sheet.

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available at: [Link]

-

PubChem. Phenylhydrazine. National Center for Biotechnology Information. Available at: [Link]

-

"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information".

-

PubChem. Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for: [Provide the title of a relevant paper that uses substituted phenylhydrazines, if found, otherwise use a general citation for a relevant spectroscopy database or textbook].

-

Fisher Scientific. Phenylhydrazine hydrochloride Safety Data Sheet.

-

TCI Chemicals. Phenylhydrazine Safety Data Sheet.

-

NIST. Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Benchchem. Spectroscopic Comparison of Substituted Phenylhydrazines for Research and Development.

-

Wikipedia. Phenylhydrazine. Available at: [Link]

-

Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.

-

University of Regensburg. Chemical shifts.

-

Apollo Scientific. Ethylhydrazine hydrochloride Safety Data Sheet.

-

ChemBK. 2-Ethylphenylhydrazine hydrochloride. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

Chemguide. mass spectra - fragmentation patterns.

-

Scientific Research Publishing. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.

-

Google Patents. CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines.

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

Scribd. Jam - 3 - 3 - 1 A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol.

-

PubChem. 2-Ethylphenylhydrazine hydrochloride. National Center for Biotechnology Information.

-

BLD Pharm. (4-Ethylphenyl)hydrazine.

-

PrepChem.com. Preparation of phenylhydrazine.

-

RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

-

Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES.

Sources

- 1. echemi.com [echemi.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chemiis.com [chemiis.com]

- 4. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 18. raco.cat [raco.cat]

- 19. m.youtube.com [m.youtube.com]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(3-Ethylphenyl)hydrazine hydrochloride safety data sheet (SDS) and handling precautions

Safety, Handling, and Synthetic Applications in Drug Discovery

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a specialized hydrazine derivative primarily utilized as a building block in the synthesis of indole-based pharmacophores via the Fischer Indole Synthesis.[1] While invaluable for introducing ethyl substituents at the C4 or C6 positions of the indole core, this compound presents severe toxicological risks, including potent hemolytic effects and probable carcinogenicity.

This guide provides a self-validating safety and operational framework for researchers, moving beyond basic SDS data to explain the mechanistic basis of its hazards and the causality behind handling protocols.

Chemical Profile & Physical Properties

| Property | Data |

| Chemical Name | (3-Ethylphenyl)hydrazine hydrochloride |

| CAS Number | 60481-49-4 |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.66 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic , Air-sensitive , Light-sensitive . Oxidizes to diazenes/tars if improperly stored. |

Hazard Analysis: The Mechanistic Basis of Toxicity

To handle this compound safely, one must understand why it is dangerous. Hydrazines are not merely irritants; they are systemic metabolic poisons.

3.1 Hemolytic Anemia (The Primary Acute Risk)

Phenylhydrazine derivatives induce oxidative stress in red blood cells (RBCs).

-

Mechanism: The hydrazine group auto-oxidizes to generate superoxide anions and hydrogen peroxide. These reactive oxygen species (ROS) denature hemoglobin, leading to the formation of Heinz bodies (precipitated hemoglobin) within RBCs. The spleen destroys these damaged cells, causing rapid, severe anemia.

-

Operational Implication: Medical surveillance for workers should include baseline complete blood counts (CBC) and reticulocyte counts.

3.2 Genotoxicity & Carcinogenicity

-

Mechanism: Hydrazines can be metabolically activated (via cytochrome P450s) to form carbon-centered radicals or diazonium ions that alkylate DNA, specifically at the guanine O6 position.

-

Classification: Presumed Human Carcinogen (Category 1B).[2]

Comprehensive Handling Protocol

4.1 Engineering Controls

-

Containment: All weighing and manipulation must occur within a certified chemical fume hood or a glovebox.

-

Static Control: Hydrazine salts can be electrostatically charged.[3] Use anti-static gun/ionizers during weighing to prevent powder dispersal.

4.2 Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Respiratory | N100/P3 Respirator (if outside glovebox) | Dust inhalation is the fastest route to systemic toxicity. |

| Dermal (Hand) | Double Gloving (Nitrile under Laminate) | Standard nitrile degrades rapidly against hydrazine bases. Silver Shield® or laminate film offers >4hr breakthrough protection. |

| Ocular | Chemical Goggles | Face shields alone are insufficient against airborne dusts that can dissolve in lacrimal fluid. |

4.3 Storage Strategy

-

Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition to explosive diazo compounds.

-

Temperature: Refrigerate (2–8°C).

-

Segregation: Isolate from oxidizing agents (peroxides, permanganates) and aldehydes/ketones (unless intended for reaction) to prevent uncontrolled exotherms.

Application: Fischer Indole Synthesis

The primary utility of (3-ethylphenyl)hydrazine is synthesizing ethyl-substituted indoles.

5.1 The Regioselectivity Challenge

Using a meta-substituted hydrazine (3-ethyl) introduces a regiochemical complication. Cyclization can occur at either of the two ortho positions relative to the hydrazine group.

-

Outcome: A mixture of 4-ethylindole (cyclization at C2) and 6-ethylindole (cyclization at C6).

-

Control: Steric bulk of the ketone and solvent acidity influence this ratio, but separation via column chromatography is almost always required.

5.2 Mechanistic Visualization

The following diagram illustrates the pathway from the hydrazine starting material to the final indole scaffold.[4][5]

Figure 1: Mechanistic pathway of Fischer Indole Synthesis using (3-ethylphenyl)hydrazine.[5]

5.3 Validated Experimental Protocol

Objective: Synthesis of 3-methyl-4(and 6)-ethylindole via reaction with acetone (or propanal equivalents).

Reagents:

-

(3-Ethylphenyl)hydrazine HCl (1.0 eq)[1]

-

Ethyl methyl ketone (1.1 eq)

-

Acetic Acid (Solvent/Catalyst) or 4% H₂SO₄ in Ethanol.

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve (3-ethylphenyl)hydrazine HCl in glacial acetic acid under nitrogen. Add the ketone dropwise at room temperature. Stir for 1 hour.

-

Checkpoint: Monitor by TLC. Disappearance of hydrazine indicates hydrazone formation.

-

-

Cyclization: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

-

Observation: The solution typically darkens significantly.

-

-

Work-up: Cool to room temperature. Pour into ice-water. Neutralize carefully with NaOH or NaHCO₃ to pH 8–9.

-

Safety Note: Neutralization is exothermic; add base slowly to prevent splashing of toxic organic layers.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Separation: The 4-ethyl and 6-ethyl isomers usually have slightly different Rf values. Careful fractionation is required.

-

Emergency Response & Deactivation

6.1 Spills

Do NOT simply wipe up with paper towels (flammability risk).

-

Don full PPE (Respirator + Double Gloves).

-

Cover spill with a 1:1 mixture of sand and soda ash to absorb and neutralize the acid salt.

-

Scoop into a hazardous waste container labeled "Toxic - Hydrazine Derivative".

6.2 Chemical Deactivation (Waste Treatment)

Before disposal, hydrazines should be chemically deactivated to prevent formation of explosive azides or nitrosamines in waste streams.

-

Method: React with dilute Sodium Hypochlorite (Bleach) .

-

Protocol: Slowly add the hydrazine waste to a large excess of 5% bleach solution containing NaOH.

-

Reaction:

-

Warning: Perform in a fume hood. This reaction is exothermic and evolves Nitrogen gas.

References

-

Sigma-Aldrich. (2025).[2][8] (3-Ethylphenyl)hydrazine hydrochloride Safety Data Sheet. Merck KGaA.[2]

- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Seminal text on mechanism and regioselectivity).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12202689 (3-Ethylphenylhydrazine hydrochloride).

-

Echemi. (2024). Global Chemical Database: CAS 60481-49-4.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hydrazines.

Sources

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Strategic Synthesis of 7-Ethyl Tryptophol

Core Application: Key Intermediate for Etodolac (NSAID) Manufacturing Primary Key Starting Material (KSM): 2-Ethylphenylhydrazine Hydrochloride Secondary Reactant: 2,3-Dihydrofuran[1][2]

Executive Summary

7-Ethyl Tryptophol (7-ET) is the critical indole scaffold required for the synthesis of Etodolac , a pyrano-indole non-steroidal anti-inflammatory drug (NSAID).[2][3][4][5] While various synthetic routes exist, the industrial standard relies on the Fischer Indole Synthesis .

This guide focuses on the most robust, scalable protocol: the condensation of 2-Ethylphenylhydrazine Hydrochloride with 2,3-Dihydrofuran . Unlike legacy methods using 4-hydroxybutyraldehyde (which is unstable), the use of 2,3-dihydrofuran as a "masked" aldehyde equivalent offers superior atom economy and handling stability.

Part 1: The Strategic KSM – 2-Ethylphenylhydrazine Hydrochloride

The efficiency of the 7-ET synthesis is dictated by the purity and handling of the hydrazine precursor.

Material Specifications

| Parameter | Specification | Rationale |

| CAS Number | 58711-02-7 | Unique identifier for the hydrochloride salt. |

| Purity | ≥ 98.0% (HPLC) | Impurities (e.g., unreacted anilines) lead to difficult-to-separate indole byproducts. |

| Appearance | White to beige crystalline powder | Darkening indicates oxidation; hydrazines are air-sensitive. |

| Salt Form | Hydrochloride (HCl) | The free base is an unstable oil; HCl salt provides stoichiometry control and storage stability. |

Upstream Sourcing (Origin)

Researchers must understand the origin of the KSM to anticipate impurities. It is derived from 2-Ethylaniline via a two-step sequence:[3][4][6]

-

Diazotization: Reaction with NaNO₂/HCl at 0°C.

-

Reduction: Treatment with Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂).

Part 2: The Reaction Partner – 2,3-Dihydrofuran

Role: C2 + C3 Fragment Provider / Masked Aldehyde.

In the acidic reaction medium, 2,3-dihydrofuran undergoes hydration and ring-opening to form a transient hemiacetal/aldehyde species (4-hydroxybutanal equivalent) in situ.

-

Advantage: Avoids the polymerization issues associated with isolating and storing free 4-hydroxybutanal.

-

Critical Control: High acid concentration can cause 2,3-dihydrofuran to polymerize into "tars" before reacting with the hydrazine.

Part 3: Optimized Synthetic Protocol (Fischer Indole)

This protocol utilizes a DMAc (N,N-Dimethylacetamide) / Water solvent system, which has been shown to outperform traditional alcoholic solvents (MeOH/EtOH) in yield and impurity profile.

Reaction Scheme

2-Ethylphenylhydrazine HCl + 2,3-Dihydrofuran

Step-by-Step Methodology

Scale: 100g Basis (Linear scalability up to kg scale).

-

Reactor Setup:

-

Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

-

Safety: Vent to a scrubber; hydrazine vapors are toxic.

-

-

Solvent & KSM Charge:

-

Charge 1000 mL of solvent mixture: DMAc : Water (1:1 v/v).

-

Add 100g (0.58 mol) of 2-Ethylphenylhydrazine Hydrochloride.

-

Stir until a clear or slightly suspension-like mixture is obtained.

-

-

Catalyst Addition:

-

Add 39.8g (0.41 mol) of concentrated Sulfuric Acid (H₂SO₄) slowly.

-

Note: The hydrazine is already an HCl salt, but additional acid acts as the catalyst for the Fischer cyclization and furan ring opening.

-

-

Controlled Addition (The Critical Step):

-

Heat the mixture to 80°C .

-

Load 40.7g (0.58 mol) of 2,3-Dihydrofuran into the addition funnel.

-

Dropwise Addition: Add the dihydrofuran over 45–60 minutes.

-

Why? Rapid addition favors furan polymerization (tar formation) over hydrazone formation.

-

-

Reaction Maintenance:

-

Maintain temperature at 80°C for 2–3 hours.

-

Self-Validating Check (IPC): Monitor by HPLC.

-

Pass Criteria: Hydrazine peak < 1.0%.

-

Visual Check: Reaction turns dark brown/red (normal for indole synthesis). If black tar precipitates immediately, acid concentration was likely too high locally.

-

-

-

Workup & Isolation:

-

Cool reaction mass to 25°C.

-

Dilute with water (500 mL) and extract with Toluene or Ethyl Acetate (2 x 500 mL).

-

Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine.

-

Dry over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize from Toluene/Hexane to yield off-white crystals.

-

Expected Results

-

Yield: 75% – 80%

-

Melting Point: 43–45°C

-

Purity: >98% (HPLC)

Part 4: Mechanistic Pathway & Logic

The transformation follows the classic Fischer Indole mechanism, but the in situ generation of the aldehyde is the distinguishing feature.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the pathway from the KSM to the final tryptophol, highlighting the critical sigmatropic rearrangement.

Caption: The reaction proceeds via the condensation of the hydrazine with the ring-opened furan, followed by a [3,3]-sigmatropic shift to form the indole core.

Part 5: Supply Chain & Upstream Synthesis

For drug development professionals, understanding the upstream flow is vital for supply security.

Graphviz Diagram: Manufacturing Workflow

Caption: The industrial workflow from commodity chemical (2-Ethylaniline) to the final API (Etodolac).

Part 6: Troubleshooting & Impurity Profile

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Polymerization of 2,3-Dihydrofuran. | Ensure DHF is added dropwise to the acidic hydrazine solution.[1] Do not dump it all at once. |

| Heavy Tarry Residue | Acid concentration too high or Temp >90°C. | Verify H₂SO₄ stoichiometry. Maintain temp strictly at 80°C. |

| Unreacted Hydrazine | Incomplete reaction / Loss of DHF. | DHF is volatile; ensure efficient reflux condensation. Add 5-10% excess DHF. |

| Product Color | Dark brown/Black oil. | Indoles oxidize easily. Perform recrystallization immediately or store under Nitrogen. |

References

-

Demerson, C. A., et al. (1976).[4][7][8] Certain pyrano[3,4-b]indoles and thiopyrano[3,4-b]indoles. U.S. Patent 3,939,178.[4][9][10] Washington, DC: U.S. Patent and Trademark Office.

- Context: The foundational patent describing the synthesis of Etodolac and the specific use of 2-ethylphenylhydrazine and dihydrofuran.

-

Vinodkumar, R., & Hemant, T. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac.[3][11][12][13] Indian Journal of Chemistry, 51B, 1763-1766.[14]

- Context: Provides the optimized DMAc/Water solvent system protocol used in this guide, citing 78% yields.

-

Lü, Y. W., Lu, Z. X., & Su, W. K. (2010). Novel synthesis technology of 7-ethyltryptophol.[2][3][6][14] Journal of Chemical Engineering of Chinese Universities.

- Context: Discusses process intensific

-

PubChem. (n.d.). 2-Ethylphenylhydrazine hydrochloride (Compound Summary).[2][6][14][15][16] National Library of Medicine.

- Context: Safety data, physical properties, and GHS classific

Sources

- 1. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US4585877A - Process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid, etodolac - Google Patents [patents.google.com]

- 9. US4966768A - Sustained release etodolac - Google Patents [patents.google.com]

- 10. US4677132A - Inhibition of bone resorption by etodolac - Google Patents [patents.google.com]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. scribd.com [scribd.com]

- 15. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. angenechemical.com [angenechemical.com]

Technical Guide: Reaction Mechanics of (3-Ethylphenyl)hydrazine Hydrochloride in Heterocyclic Synthesis

The following technical guide details the reaction mechanisms, experimental protocols, and safety considerations for (3-Ethylphenyl)hydrazine hydrochloride .

Executive Summary & Chemical Profile

(3-Ethylphenyl)hydrazine hydrochloride is a specialized aryl hydrazine building block used primarily in the synthesis of indole and pyrazole scaffolds—structures ubiquitous in tryptophan analogs, serotonin receptor agonists (e.g., triptans), and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple phenylhydrazine, the 3-ethyl substituent introduces a critical regiochemical challenge. In the Fischer Indole Synthesis, this meta-substituent breaks the symmetry of the aromatic ring, creating two competing reaction pathways that researchers must control to maximize yield.

Chemical Identity

| Property | Data |

| IUPAC Name | (3-Ethylphenyl)hydrazine hydrochloride |

| CAS Number | 60481-49-4 (Salt) / 19398-06-2 (Free Base - verify specific isomer) |

| Molecular Formula | C₈H₁₂N₂ · HCl |

| Molecular Weight | 172.66 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in water, MeOH, DMSO; Insoluble in non-polar organics (Hexane, Et₂O) |

| Key Reactivity | Nucleophilic nitrogen (N1/N2); Meta-directing alkyl group |

Core Mechanism: The Fischer Indole Synthesis

The most significant application of this molecule is the Fischer Indole Synthesis .[1] When reacted with an aldehyde or ketone under acidic conditions, it undergoes a [3,3]-sigmatropic rearrangement.

The Regioselectivity Challenge

Because the ethyl group is at the meta (3) position on the hydrazine, the sigmatropic rearrangement can occur at two distinct carbon atoms on the benzene ring:

-

C2 (Ortho to ethyl): Leads to the 4-ethylindole .

-

C6 (Para to ethyl): Leads to the 6-ethylindole .

Expert Insight: The reaction typically favors the 6-ethylindole (Path B) due to steric hindrance. The ethyl group obstructs the formation of the [3,3] transition state required to attack C2. However, electronic effects are weak (alkyl is weakly donating), so mixtures are common and require chromatographic separation.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation point where the regiochemistry is decided.

Figure 1: Bifurcation of the Fischer Indole Synthesis showing the steric preference for the 6-ethyl isomer.

Secondary Mechanism: Pyrazole Formation

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazoles. Unlike the Fischer synthesis, this does not involve breaking the N-N bond.

-

Mechanism: Condensation of N1 with the ketone carbonyl

Condensation of N2 with the enol/aldehyde carbonyl. -

Outcome: 1-(3-ethylphenyl)pyrazoles. This is often quantitative and does not suffer from the same regiochemical scrambling of the aromatic ring, although regioisomers regarding the pyrazole ring substituents can form if the dicarbonyl is unsymmetrical.

Experimental Protocols

Protocol A: Liberation of the Free Base

The hydrochloride salt is stable for storage but often requires neutralization before use in non-acidic couplings or palladium-catalyzed reactions (Buchwald-Hartwig).

-

Dissolution: Dissolve 10 mmol of (3-Ethylphenyl)hydrazine HCl in 50 mL of water.

-

Neutralization: Slowly add 10% NaOH solution at 0°C until pH reaches ~9-10.

-

Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL). Note: Do not delay; free hydrazines oxidize rapidly in air.

-

Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep bath <40°C). Use immediately.

Protocol B: Microwave-Assisted Fischer Indole Synthesis

This protocol minimizes thermal degradation and maximizes the ratio of the desired 6-ethyl isomer.

Reagents:

-

(3-Ethylphenyl)hydrazine HCl (1.0 equiv)

-

Cyclohexanone (1.0 equiv)

-

Solvent: 4% H₂SO₄ in Water (or Acetic Acid)

Workflow:

Figure 2: Optimized workflow for rapid indole synthesis.

Step-by-Step:

-

Suspend hydrazine HCl (2.0 g) and ketone (1.1 equiv) in 15 mL of 4% H₂SO₄.

-

Seal in a microwave vial.

-

Irradiate at 140°C for 15 minutes (high absorption setting).

-

Cool to RT. The product often precipitates.

-

Neutralize with sat. NaHCO₃ and extract with DCM.

-

Purification (Critical): Use Flash Chromatography (Hexane:EtOAc gradient). The 6-ethylindole is typically less polar and elutes first; the 4-ethylindole elutes later due to the exposed NH group being more accessible for interaction with silica (less steric shielding).

Safety & Handling (E-E-A-T)

Hydrazines are high-risk reagents. Strict adherence to safety protocols is non-negotiable.

-

Toxicity: Known skin sensitizer and suspected carcinogen.[2][3][4]

-

Instability: The free base oxidizes to the diazonium or azo compound, which can be explosive. Always store as the HCl salt.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regiochemistry of meta-substituted hydrazines).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International.

-

BenchChem. (2025). Fischer Indole Synthesis: A Comprehensive Technical Guide. (General protocol verification).

-

Fisher Scientific. (2015). Safety Data Sheet: Phenylhydrazine Hydrochloride. (Safety proxy for ethyl derivative).

Sources

Methodological & Application

Application Note: Synthesis of Pharmaceutical Intermediates using (3-Ethylphenyl)hydrazine Hydrochloride

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a critical aryl hydrazine building block used in the synthesis of bioactive heterocycles. Its meta-ethyl substitution pattern offers unique lipophilic properties and steric vectors often exploited in the design of serotonin receptor agonists (5-HT families), non-steroidal anti-inflammatory drugs (NSAIDs), and pyrazolone-based free radical scavengers.

This guide details the material science, handling protocols, and two core synthetic applications of this reagent:

-

Regioselective Fischer Indole Synthesis: Addressing the challenge of meta-substituent isomerism.

-

Pyrazolone Scaffold Construction: Synthesis of Edaravone analogues and quinazolin-4-one derivatives.

Material Science & Handling

Physicochemical Profile

The hydrochloride salt is preferred over the free base due to enhanced thermal stability and reduced oxidation susceptibility.

| Property | Specification | Notes |

| Chemical Name | (3-Ethylphenyl)hydrazine hydrochloride | |

| CAS Number | 60481-49-4 | |

| Molecular Formula | ||

| Molecular Weight | 172.66 g/mol | |

| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation |

| Solubility | Soluble in Water, MeOH, DMSO | Insoluble in non-polar organics (Hexane) |

| Melting Point | 185–190 °C (dec.) | Hygroscopic |

Safety & Storage (HSE Protocol)

-

Toxicity: Aryl hydrazines are potent skin sensitizers and suspected carcinogens. All operations must occur in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents and alkali metals.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; reseal containers immediately after use.

Core Application I: Fischer Indole Synthesis

The reaction of (3-ethylphenyl)hydrazine with ketones is the primary route to substituted indoles. However, the meta-substitution presents a regiochemical challenge, yielding a mixture of 4-ethyl and 6-ethyl isomers.

Mechanistic Insight: The Regioselectivity Problem

When the hydrazone intermediate undergoes the [3,3]-sigmatropic rearrangement, the protonation can occur at two distinct ortho positions relative to the hydrazine moiety.

-

Path A (Sterically favored): Attack at the less hindered para position (relative to the ethyl group) yields the 6-ethylindole .

-

Path B (Sterically hindered): Attack at the ortho position (between the hydrazine and ethyl group) yields the 4-ethylindole .

Note: In most solvent systems (AcOH,

Visualization: Pathway Bifurcation

Figure 1: Bifurcation of the Fischer Indole synthesis mechanism for meta-substituted hydrazines.

Protocol: Synthesis of 6-Ethyl-1,2,3,4-tetrahydrocarbazole

Reagents:

-

(3-Ethylphenyl)hydrazine HCl (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 5.0 g (29 mmol) of (3-ethylphenyl)hydrazine HCl in 40 mL of glacial acetic acid.

-

Addition: Add 3.13 g (32 mmol) of cyclohexanone dropwise over 10 minutes. The mixture may warm slightly.

-

Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

-

Checkpoint: The hydrazone intermediate (often yellow/orange) should disappear, replaced by a more fluorescent indole spot.

-

-

Work-up: Cool to room temperature. Pour the mixture into 200 mL of ice-water.

-

Precipitation: Stir vigorously. The crude indole often precipitates as a solid. If oil forms, extract with Dichloromethane (DCM) (

mL). -

Purification: Recrystallize from Ethanol/Water to isolate the major 6-ethyl isomer. If high purity of the minor isomer is required, use Flash Column Chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

Core Application II: Pyrazole & Quinazolinone Synthesis

(3-Ethylphenyl)hydrazine is a precursor for pyrazolone derivatives (analogous to the stroke drug Edaravone) and quinazolin-4-ones, which exhibit analgesic and anti-inflammatory properties [1].

Reaction Logic

Condensation with

Visualization: Pyrazolone Workflow

Figure 2: Synthetic workflow for the preparation of 1-(3-ethylphenyl)-3-methyl-5-pyrazolone.

Protocol: Synthesis of 1-(3-Ethylphenyl)-3-methyl-5-pyrazolone

Reagents:

-

(3-Ethylphenyl)hydrazine HCl (10 mmol)

-

Ethyl Acetoacetate (10 mmol)

-

Sodium Acetate (11 mmol) - Essential to neutralize HCl

-

Ethanol (Absolute)[1]

Methodology:

-

Preparation: Dissolve 1.73 g of (3-ethylphenyl)hydrazine HCl and 0.90 g of Sodium Acetate in 20 mL of ethanol. Stir for 15 minutes to generate the free hydrazine base in situ.

-

Condensation: Add 1.30 g (1.27 mL) of ethyl acetoacetate.

-

Reaction: Reflux the mixture for 3–5 hours.

-

Observation: A solid precipitate often forms upon cooling.

-

-

Isolation: Cool to 0°C. Filter the solid product.

-

Wash: Wash the filter cake with cold water (to remove NaCl and NaOAc) followed by cold ethanol.

-

Drying: Dry under vacuum at 45°C.

-

Yield Expectation: 75–85%.

Analytical Validation

To ensure protocol integrity, the following analytical markers should be verified.

| Technique | Expected Observation for 6-Ethyl Indole Derivative |

| 1H NMR (DMSO-d6) | Indole NH singlet at |

| HPLC | Retention time shift relative to starting hydrazine (Hydrazines are polar/early eluting; Indoles are non-polar/late eluting). |

| Mass Spec | [M+H]+ peak corresponding to the cyclized product (loss of NH3). |

References

-

Alagarsamy, V. et al. (2009). "3-(3-Ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents."[2] Chemical Biology & Drug Design, 73(4), 471-479.

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on regioselectivity mechanisms).

-

Karami, M. & Zare, A. (2018).[3] "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate." Organic Chemistry Research, 4(2), 174-181.[3]

- Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.

Sources

Analytical methods for monitoring reactions with (3-Ethylphenyl)hydrazine hydrochloride

Application Note: Precision Analytical Monitoring of (3-Ethylphenyl)hydrazine Hydrochloride

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS: 60481-49-4) is a critical building block in medicinal chemistry, primarily utilized in the Fischer Indole Synthesis to generate 4- or 6-ethyl-substituted indole scaffolds. These scaffolds are pivotal in the development of serotonin receptor agonists (triptans), kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide addresses the specific analytical challenges posed by this compound:

-

Amphiphilic Nature: The ethyl group adds lipophilicity compared to the parent phenylhydrazine, while the hydrochloride salt confers water solubility.

-

Oxidative Instability: The hydrazine moiety (

) is prone to auto-oxidation to diazonium species or azo-dimers, necessitating rigorous sample handling. -

Chromophoric Profile: The lack of extended conjugation requires detection at low UV wavelengths (210–240 nm), increasing susceptibility to solvent interference.

Pre-Analytical Considerations & Safety

Safety Warning: Hydrazine derivatives are potent skin sensitizers and potential genotoxins. All analytical prep must occur in a fume hood.

-

Stability: The hydrochloride salt is significantly more stable than the free base. However, once dissolved in neutral or basic buffers, it rapidly oxidizes.

-

Storage: Store solid at 2–8°C under argon.

-

Sample Preparation Rule: Always prepare analytical samples in acidified solvents (0.1% Formic Acid in MeCN/H₂O) to maintain the protonated state (

), which resists oxidation.

Primary Method: HPLC-UV Reaction Monitoring

Objective: To separate the starting material (hydrazine salt) from the reaction intermediate (hydrazone) and the final product (indole).

Mechanistic Logic

-

Stationary Phase: A C18 column is selected.[1] The ethyl group provides sufficient hydrophobic interaction for retention, unlike unsubstituted hydrazine which often elutes in the void volume.

-

Mobile Phase: Acidic pH (0.1% Formic Acid or TFA) is mandatory. It suppresses silanol activity (reducing peak tailing for the basic hydrazine) and keeps the analyte protonated.

Experimental Conditions

| Parameter | Specification |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 235 nm (Hydrazine max) and 280 nm (Indole product) |

| Injection Vol | 5 µL |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Isocratic hold to elute polar salts |

| 2.0 | 5% | Injection void clearance |

| 12.0 | 95% | Linear ramp (elutes 3-ethylphenylhydrazine ~6-7 min) |

| 15.0 | 95% | Wash (elutes highly lipophilic bis-indoles) |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | End of Run |

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from reaction sampling to data decision-making.

Secondary Method: Impurity Profiling via GC-MS

Objective: To detect volatile organic impurities (e.g., 3-ethylaniline) or residual solvents. Constraint: The hydrochloride salt is non-volatile and will decompose in the injector port. You must perform a "Free Base Liberation" extraction.

Sample Preparation Protocol

-

Weigh 10 mg of (3-Ethylphenyl)hydrazine HCl.

-

Dissolve in 1 mL of 1M NaOH (aq).

-

Add 1 mL of Dichloromethane (DCM) containing internal standard (e.g., Naphthalene).

-

Vortex for 30 seconds; centrifuge to separate layers.

-

Inject the bottom organic layer (DCM).

GC Conditions

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Injector: Split 10:1 @ 250°C.

-

Oven: 50°C (1 min)

20°C/min -

MS Source: EI mode, scan 40–400 m/z.

-

Expected Retention: 3-Ethylaniline (impurity) elutes before the hydrazine free base.

Application Protocol: Monitoring Fischer Indole Synthesis

This section details how to apply the HPLC method to a live synthesis scenario: Reacting (3-Ethylphenyl)hydrazine HCl with 2-Butanone to form 3,6-dimethyl-4-ethylindole (example scaffold).

Reaction Pathway & Monitoring Points

Caption: Mechanistic pathway of Fischer Indole Synthesis highlighting critical HPLC monitoring points.

Detailed Sampling Protocol

-

T=0 (Baseline): Dissolve 5 mg of (3-Ethylphenyl)hydrazine HCl in 1 mL MeOH. Inject to establish the retention time (RT) of the limiting reagent.

-

In-Process Control (IPC):

-

Take 50 µL of reaction mixture.

-

Quench immediately into 950 µL of cold Methanol containing 0.1% NH₄OH (if reaction is acidic) or 0.1% Formic Acid (if reaction is basic). Note: Rapid quenching prevents the reaction from proceeding in the vial.

-

-

Endpoint Determination:

-

Monitor the disappearance of the Hydrazone intermediate (usually elutes 2–3 mins after the hydrazine).

-

Monitor the appearance of the Indole (highly lipophilic, elutes late in the gradient).

-

Success Criteria: <2% residual Hydrazine and <5% residual Hydrazone.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Hydrazine) | Interaction with silanols on column. | Increase buffer ionic strength (add 10mM Ammonium Formate) or lower pH. |

| "Ghost" Peaks | Oxidation of hydrazine in the vial. | Prepare fresh samples; purge vials with Nitrogen; keep autosampler at 4°C. |

| Low Recovery | Hydrazine reacting with aldehydes in solvents. | Use HPLC-grade solvents free of carbonyl impurities; avoid acetone in glassware cleaning. |

| Double Peaks | E/Z Isomerism of the Hydrazone intermediate. | This is normal. Sum the areas of the isomer doublet for quantitation. |

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Phenylhydrazine hydrochloride. Link (General safety and stability data for the class).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Sielc Technologies. (2024). Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. Link (Source for acidic mobile phase conditions).

-

ChemicalBook. (2024). (3-ETHYL-PHENYL)-HYDRAZINE HYDROCHLORIDE Properties. Link (Physical property verification).

Sources

HPLC and GC methods for (3-Ethylphenyl)hydrazine hydrochloride analysis

Executive Summary

(3-Ethylphenyl)hydrazine hydrochloride (CAS 60481-49-4) is a critical intermediate in the synthesis of agrochemicals and indazole-based pharmaceuticals.[1] As a hydrazine derivative, it possesses two distinct analytical challenges: thermal instability (precluding direct gas chromatography) and high polarity/basicity (complicating reverse-phase retention).[1]

This guide presents a validated, dual-modality workflow:

-

HPLC-UV/DAD: The primary method for assay determination (salt stoichiometry) and organic purity.[1] It utilizes an acidic mobile phase to stabilize the hydrazine moiety.[1]

-

GC-MS (Derivatized): The required method for trace impurity profiling and identity confirmation.[1] We utilize an in-situ acetone derivatization protocol to block the labile hydrazine hydrogens, preventing thermal decomposition in the injection port.

Chemical Profile & Safety (Critical)

Analyte: (3-Ethylphenyl)hydrazine hydrochloride Structure: An ethyl-substituted phenyl ring attached to a hydrazine group, stabilized as an HCl salt.[1][2]

-

Handling Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.[1] All sample preparation must occur in a fume hood.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

-

Stability: The free base oxidizes rapidly in air to form diazonium species (turning red/brown).[1] The HCl salt is relatively stable but hygroscopic.[1] Always prepare fresh solutions.

Analytical Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate method based on data requirements.

Figure 1: Analytical workflow distinguishing between direct liquid chromatography and derivatization-based gas chromatography.

Method A: HPLC-UV Protocol (Assay & Purity)

Scientific Rationale:

The HCl salt dissociates in water.[1] The hydrazine group (

Instrument Parameters

| Parameter | Specification |

| System | HPLC with Diode Array Detector (DAD) |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5.0 µL |

| Detection | UV 235 nm (Primary), 254 nm (Secondary) |

Mobile Phase & Gradient

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)

-

Solvent B: Acetonitrile (HPLC Grade)

Note: The ethyl group increases lipophilicity compared to standard phenylhydrazine, requiring a higher organic content for elution.

| Time (min) | % A (Aqueous) | % B (Organic) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Salt elution) |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | Stop |

Sample Preparation

-

Weigh 25 mg of (3-Ethylphenyl)hydrazine HCl.[1]

-

Dissolve in 25 mL of Diluent (90:10 Water:Acetonitrile + 0.1% Formic Acid).

-

Crucial: Do not use pure acetonitrile or methanol as diluent; the free base may form if the salt disproportionates, leading to degradation. The acid in the diluent ensures stability.[1]

-

-

Filter through a 0.22 µm PVDF filter.[1] Polypropylene (PP) housing is preferred over Nylon (which can bind hydrazines).[1]

Method B: GC-MS Protocol (Derivatization)[1][3]

Scientific Rationale:

Injecting phenylhydrazine salts directly into a hot GC inlet (

We utilize Acetone Derivatization .[1][3] Acetone acts as both the solvent and the reagent, reacting with the hydrazine to form a stable hydrazone (acetone azine derivative).[3]

Derivatization Pathway

Figure 2: Condensation reaction converting the unstable hydrazine to a stable hydrazone for GC analysis.

Derivatization Protocol

-

Weigh: 10 mg of (3-Ethylphenyl)hydrazine HCl into a GC vial.

-

Add: 1.0 mL of Acetone (HPLC/GC Grade).

-

Add Base: 10 µL of Triethylamine (TEA) or Pyridine.

-

Why: The HCl salt requires neutralization to release the free hydrazine for reaction with acetone.[1]

-

-

Incubate: Vortex for 30 seconds. Let stand at room temperature for 15 minutes.

-

Inject: The solution is ready for injection. The excess acetone serves as the solvent peak.[1]

GC-MS Parameters

| Parameter | Specification |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Inlet | Split (20:1), 250°C |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Scan Mode | Full Scan (40-350 amu) for ID; SIM for Trace |

Temperature Program

-

Initial: 60°C (Hold 2 min) - Elutes Acetone solvent

-

Ramp: 15°C/min to 280°C[1]

-

Hold: 5 min at 280°C

Expected Retention: The hydrazone derivative will elute significantly later than the solvent front (approx 10-12 min) and will show a molecular ion of

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these protocols, check the following system suitability parameters before running batches:

-

HPLC Tailing Factor: Must be

.[1] If tailing occurs, increase buffer concentration (up to 25mM Phosphate) or lower pH.[1] -

GC Conversion Efficiency: Inject a standard of 3-ethylaniline. If this peak appears in your derivatized sample, it indicates incomplete derivatization or thermal breakdown in the inlet. Ensure sufficient TEA is added to neutralize the HCl salt.[1]

-

Recovery: Spike the sample with a known amount of phenylhydrazine (unsubstituted) as an internal standard to verify extraction/reaction efficiency.

References

-

European Pharmacopoeia (Ph.[1][4] Eur.). Phenylhydrazine Hydrochloride Solution (Reagent).[1][5] Available at: [Link]

-

PubChem. (4-Ethylphenyl)hydrazine hydrochloride (Analogous Compound Data).[1] National Library of Medicine.[1] Available at: [Link]

-

SIELC Technologies. Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

-

U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] (Reference for general hydrazine derivatization principles). Available at: [Link]

Sources

Use of (3-Ethylphenyl)hydrazine hydrochloride in the synthesis of tryptan drugs

Application Notes & Protocols

Topic: Strategic Use of (3-Ethylphenyl)hydrazine hydrochloride in the Synthesis of Triptan-Class Drugs

Introduction: The Indole Core in Modern Migraine Therapeutics

The tryptan class of drugs represents a cornerstone in the acute treatment of migraine headaches, a complex neurological disorder affecting a significant portion of the global population.[1][2] These drugs act as selective agonists for the 5-HT1B and 5-HT1D serotonin receptors, mediating vasoconstriction of painfully dilated cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3] The chemical scaffold common to all triptans is the indole ring system, making its efficient synthesis a critical focus in pharmaceutical development.[4]

The Fischer indole synthesis, a robust and versatile reaction discovered by Hermann Emil Fischer in 1883, remains a premier method for constructing this essential heterocyclic core.[5][6] This reaction facilitates the formation of an indole from a substituted phenylhydrazine and an appropriate aldehyde or ketone under acidic conditions.[6][7] (3-Ethylphenyl)hydrazine hydrochloride is a key starting material in this context, serving as a specific precursor for the synthesis of certain second-generation triptans, most notably Eletriptan.[8][9] These application notes provide a detailed examination of the underlying mechanism, a comprehensive experimental protocol, and practical insights for researchers employing (3-Ethylphenyl)hydrazine hydrochloride in the synthesis of tryptan analogues.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The enduring utility of the Fischer indole synthesis lies in its reliability for forging the indole nucleus from readily available precursors. The reaction proceeds through a cascade of acid-catalyzed transformations, the accepted mechanism of which was first proposed by Robinson.[5]

The key stages are as follows:

-

Phenylhydrazone Formation: The synthesis begins with the condensation of (3-Ethylphenyl)hydrazine with a suitable carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate.[10][11] This initial step is a reversible acid-catalyzed reaction.

-

Tautomerization to Ene-hydrazine: The resulting phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[6][11] This step is crucial as it sets the stage for the key bond-forming event.

-

[12][12]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement.[6][10] This is the core C-C bond-forming step, which breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[6][10]

-

Rearomatization and Cyclization: The di-imine intermediate subsequently rearomatizes, which drives the reaction forward. The newly formed aromatic amine then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[5][10]

-

Elimination of Ammonia: Under the acidic reaction conditions, the aminal intermediate eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring system.[6][11]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Experimental Protocol: Synthesis of a 5-Ethyl-Substituted Tryptamine

This protocol describes a general procedure for synthesizing an N,N-dialkyltryptamine derivative using (3-Ethylphenyl)hydrazine hydrochloride, adapted from established methods for tryptamine synthesis.[10]

Safety Precautions:

-

(3-Ethylphenyl)hydrazine hydrochloride and its free base are toxic and potential carcinogens.[13][14] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[13] Avoid inhalation of dust and contact with skin.[14]

-

Strong acids like sulfuric acid are highly corrosive. Handle with extreme care.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine and intermediates.

Reagents and Materials

| Compound | CAS No. | MW ( g/mol ) | Molar Eq. | Amount (Example) |

| (3-Ethylphenyl)hydrazine hydrochloride | 60481-49-4 | 172.66 | 1.0 | 3.45 g (20 mmol) |

| 4-(N,N-Dimethylamino)butanal dimethyl acetal | 1116-77-4 | 161.24 | 1.2 | 3.87 g (24 mmol) |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Catalyst | ~6.5 g (for 4% soln) |

| Deionized Water | 7732-18-5 | 18.02 | Solvent | 120 mL |

| Ammonium Hydroxide (30% aq. soln) | 1336-21-6 | 35.05 | Base | ~15 mL |

| Isopropyl Acetate | 108-21-4 | 102.13 | Extraction | 150 mL (3 x 50 mL) |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent | As needed |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Ethylphenyl)hydrazine hydrochloride (1.0 eq, 20 mmol).

-

Add 120 mL of a 4% aqueous sulfuric acid solution. The choice of an acid catalyst is critical; Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂ are commonly used to facilitate the reaction.[5][6]

-

Add 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 eq, 24 mmol) to the mixture.

-

Fit the condenser with a nitrogen inlet to maintain an inert atmosphere.

-

-

Fischer Indolization:

-

Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by periodically taking aliquots from the reaction mixture.

-

The rationale for heating is to provide the necessary activation energy for the[12][12]-sigmatropic rearrangement, which is typically the rate-determining step.[10]

-

-

Workup and Extraction:

-